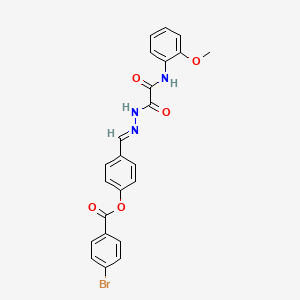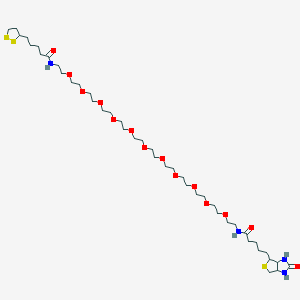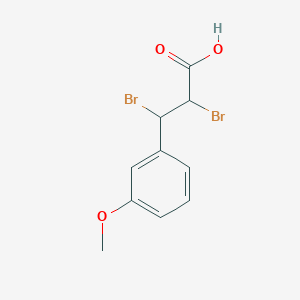
2-(4-Ethylphenyl)imidazole-5-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethylphenyl)imidazole-5-methanol is a heterocyclic compound that features an imidazole ring substituted with a 4-ethylphenyl group and a methanol group at the 5-position. Imidazoles are a class of compounds known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethylbenzaldehyde with glyoxal and ammonium acetate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as Brønsted acids or metal catalysts may be employed to facilitate the reaction.
化学反応の分析
Types of Reactions
2-(4-Ethylphenyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-Ethylphenyl)imidazole-5-carboxylic acid
Reduction: 2-(4-Ethylphenyl)dihydroimidazole-5-methanol
Substitution: 2-(4-Ethylphenyl)-4-bromoimidazole-5-methanol
科学的研究の応用
2-(4-Ethylphenyl)imidazole-5-methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-(4-Ethylphenyl)imidazole-5-methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, affecting enzyme function or signal transduction pathways. The presence of the 4-ethylphenyl group can enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-Phenylimidazole-5-methanol
- 2-(4-Methylphenyl)imidazole-5-methanol
- 2-(4-Chlorophenyl)imidazole-5-methanol
Comparison
2-(4-Ethylphenyl)imidazole-5-methanol is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. Compared to 2-Phenylimidazole-5-methanol, the ethyl group provides additional hydrophobic interactions, potentially enhancing binding to hydrophobic pockets in biological targets. The compound’s specific substitution pattern can also affect its solubility, stability, and overall pharmacokinetic properties.
特性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
[2-(4-ethylphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C12H14N2O/c1-2-9-3-5-10(6-4-9)12-13-7-11(8-15)14-12/h3-7,15H,2,8H2,1H3,(H,13,14) |
InChIキー |
CCGVCBNMYAUXBI-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2=NC=C(N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-methoxybenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12040996.png)
![(2E)-2-[4-(2,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide](/img/structure/B12040998.png)
![4-Ethoxybenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12041002.png)


![methyl 4-((E)-{[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]hydrazono}methyl)benzoate](/img/structure/B12041033.png)





